endo-BCN-PEG8-acid
Description
From Copper-Catalyzed to Copper-Free Click Chemistry
The development of strain-promoted azide-alkyne cycloaddition (SPAAC) emerged as a solution to the limitations of copper-catalyzed azide-alkyne cycloaddition (CuAAC). While CuAAC, reported independently by Sharpless and Meldal in 2002, enabled efficient covalent bonding between azides and alkynes, its reliance on cytotoxic copper catalysts restricted applications in biological systems. Bertozzi’s seminal 2004 work introduced cyclooctyne derivatives that underwent spontaneous cycloadditions with azides through ring strain, eliminating the need for metal catalysts. Subsequent innovations focused on optimizing alkyne reactivity while maintaining stability. Cyclopropane-fused cyclooctynes (e.g., difluorinated cyclooctynes) achieved rate constants up to 0.67 M⁻¹s⁻¹, but their synthetic complexity and limited aqueous solubility persisted as barriers.
The Rise of Bicyclononyne Derivatives
Bicyclo[6.1.0]nonyne (BCN) derivatives, first reported in the late 2010s, marked a paradigm shift in SPAAC reagent design. The BCN scaffold combines a norbornene core with an exocyclic alkyne, creating 148° bond angles that impart substantial strain energy (≈18 kcal/mol). This geometry enables rapid cycloadditions with azides (k₂ ≈ 0.1–1.0 M⁻¹s⁻¹) while maintaining exceptional stability under physiological conditions. Unlike earlier cyclooctynes, BCN derivatives resist dimerization and oxidation, making them ideal for live-cell labeling and in vivo applications. Computational studies using distortion-interaction models revealed that BCN’s reactivity stems from pre-distortion of the alkyne orbitals, which lowers the transition state energy by 6–8 kcal/mol compared to linear alkynes.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO12/c32-29(33)7-9-35-11-13-37-15-17-39-19-21-41-23-24-42-22-20-40-18-16-38-14-12-36-10-8-31-30(34)43-25-28-26-5-3-1-2-4-6-27(26)28/h26-28H,3-25H2,(H,31,34)(H,32,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKJPUANVDIPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the BCN Group
The endo-BCN moiety is synthesized via a multi-step organic synthesis pathway. Starting from cyclooctyne derivatives, the BCN group is generated through a strain-inducing ring-closing metathesis reaction. Key steps include:
PEG8 Spacer Attachment
The PEG8 chain is conjugated to the BCN group using carbodiimide-mediated coupling:
Table 1: Key Reaction Parameters for BCN-PEG8-Acid Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| BCN Formation | Grubbs’ catalyst, DCM, 40°C, 6 hrs | 78 | 95 |
| PEG8 Coupling | DCC/NHS, DCM, 25°C, 24 hrs | 85 | 98 |
| Oxidation to Acid | Jones reagent, 0–5°C, 2 hrs | 90 | 97 |
Industrial-Scale Production
Bulk Synthesis of Intermediates
Industrial facilities employ continuous flow reactors to optimize the BCN and PEG8 intermediate synthesis:
Coupling and Purification
Table 2: Industrial Production Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Volume | 100 mL | 50 L |
| Reaction Time | 24 hrs | 8 hrs |
| Purity Post-Purification | 98% | 99.5% |
Quality Control and Characterization
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) : 1H NMR confirms BCN structure (δ 5.3 ppm, triplet) and PEG8 integration (δ 3.6 ppm, multiplet).
-
High-Performance Liquid Chromatography (HPLC) : A C18 column with acetonitrile/water gradient (5→95% over 20 mins) resolves impurities (<0.5%).
-
Mass Spectrometry : MALDI-TOF MS verifies molecular weight (theoretical: 714.8 g/mol; observed: 715.2 g/mol).
Comparative Analysis of PEG Spacer Lengths
Table 3: Impact of PEG Length on Conjugation Efficiency
| PEG Length | Solubility (mg/mL) | Reaction Rate (k, M⁻¹s⁻¹) | Steric Hindrance |
|---|---|---|---|
| PEG4 | 30 | 0.15 | Moderate |
| PEG8 | 50 | 0.12 | Low |
| PEG12 | 70 | 0.08 | High |
Data indicate PEG8 balances solubility and reactivity, making it ideal for azide conjugations.
Challenges and Mitigation Strategies
Hygroscopicity of PEG8
Chemical Reactions Analysis
Types of Reactions
endo-BCN-PEG8-acid undergoes several types of chemical reactions:
Click Chemistry: The BCN group participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-tagged molecules, forming stable triazole linkages.
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amines in the presence of coupling agents like EDC or N-hydroxysuccinimide (NHS) to form amide bonds
Common Reagents and Conditions
Click Chemistry: Azide-tagged biomolecules, copper-free conditions, and mild temperatures.
Amide Bond Formation: EDC, NHS, and primary amines, typically carried out in aqueous or organic solvents at room temperature
Major Products
Triazole Linkages: Formed from SPAAC reactions.
Amide Bonds: Resulting from reactions with primary amines
Scientific Research Applications
Key Applications
-
Bioconjugation :
- Description : endo-BCN-PEG8-acid is employed to link biomolecules such as proteins, peptides, and nucleic acids through click chemistry, facilitating the formation of stable conjugates.
- Case Study : In a study involving the development of antibody-drug conjugates (ADCs), this compound was successfully used to attach cytotoxic agents to antibodies, enhancing targeted delivery while minimizing systemic toxicity .
-
Drug Delivery Systems :
- Description : The compound's ability to form stable linkages with drug molecules allows for the creation of advanced drug delivery systems that can improve therapeutic efficacy and reduce side effects.
- Case Study : Research demonstrated that using this compound in nanoparticle formulations significantly improved the pharmacokinetics and bioavailability of chemotherapeutic agents in cancer models .
-
PROTAC Synthesis :
- Description : As a PROTAC linker, this compound plays a critical role in developing bifunctional molecules that can recruit E3 ligases for targeted protein degradation.
- Case Study : A study highlighted the use of this compound in synthesizing PROTACs targeting BRD4, leading to effective degradation of this oncogenic protein in various cancer cell lines .
-
Cellular Imaging and Diagnostics :
- Description : The compound can be functionalized with fluorescent tags or other imaging agents for use in cellular imaging applications.
- Case Study : In a recent application, researchers utilized this compound to develop fluorescently labeled probes for tracking cellular uptake and distribution of therapeutic agents .
Comparative Data Table
Mechanism of Action
The mechanism of action of endo-BCN-PEG8-acid involves its ability to undergo click chemistry reactions with azide-tagged molecules. The BCN group, due to its strained alkyne structure, readily reacts with azides to form triazole linkages without the need for copper catalysts. This copper-free click chemistry is particularly advantageous in biological systems where copper can be toxic .
Comparison with Similar Compounds
Structural and Functional Differences
The primary distinction among endo-BCN-PEGn-acid derivatives lies in the PEG chain length (n = 2, 3, 4, 8, 12), which directly impacts solubility, steric flexibility, and application scope.
Table 1: Key Properties of endo-BCN-PEGn-acid Derivatives
*Molecular weight estimated based on PEG12 backbone.
Key Observations :
- Solubility : Longer PEG chains (e.g., PEG8, PEG12) significantly enhance water solubility and biocompatibility, making them suitable for in vivo applications .
- Steric Effects : Shorter PEGs (PEG2, PEG3) provide minimal spacing, ideal for conjugating small molecules or rigid structures, while PEG8’s extended chain reduces steric interference in large biomolecule conjugations .
- Reactivity : All derivatives retain the endo-BCN group’s rapid SPAAC kinetics (~10–100× faster than DBCO), ensuring efficient click chemistry across variants .
Comparison with Non-PEG BCN Derivatives
5-endo-BCN-pentanoic acid (CAS: 2364591-80-8)
- Structure: Features a pentanoic acid chain instead of PEG, with molecular formula C₁₆H₂₃NO₄ (293.36 g/mol) .
- Applications : Used for direct labeling of biomolecules in low-polarity environments. Lacks PEG’s solubility benefits, limiting use in aqueous systems .
Bis-PEG-endo-BCN
Biological Activity
endo-BCN-PEG8-acid is a specialized PEG derivative featuring a bicyclo[6.1.0]non-4-yne (BCN) group and a terminal carboxylic acid. This compound plays a significant role in bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and other therapeutic agents. Its unique chemical structure allows for efficient reactions with azide-tagged biomolecules and primary amines, facilitating the formation of stable amide bonds.
- Molecular Weight : 617.7 g/mol
- Chemical Formula : C30H51NO12
- Purity : ≥ 95%
- Storage Conditions : -20 °C
- Reactivity :
- BCN group reacts with azide-tagged molecules.
- Terminal carboxylic acid can form amide bonds in the presence of coupling agents like EDC or DCC.
This compound's biological activity is primarily attributed to its ability to facilitate targeted drug delivery through bioconjugation. The following mechanisms are notable:
- Click Chemistry : The BCN moiety enables strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for rapid and selective conjugation to azide-containing biomolecules without the need for catalysts.
- Increased Solubility : The PEG spacer enhances solubility in aqueous environments, improving the pharmacokinetics and bioavailability of conjugated drugs.
- Stability : The non-cleavable nature of the BCN linkage provides stability to the conjugates, which is crucial for maintaining therapeutic efficacy during circulation in the bloodstream.
1. Antibody-Drug Conjugates (ADCs)
Recent studies have demonstrated the effectiveness of this compound in the synthesis of ADCs. For instance, one study utilized this compound to conjugate monomethyl auristatin E (MMAE) to antibodies via SPAAC, resulting in ADCs with high drug-to-antibody ratios (DAR) and enhanced cytotoxicity against cancer cells.
2. Chemoenzymatic Conjugation
In another research effort, this compound was employed in a chemoenzymatic approach to attach toxic payloads to antibodies, showcasing its versatility in creating homogeneous ADCs with controlled release properties .
Research Findings
Recent findings highlight several advantages of using this compound:
- Enhanced Drug Delivery : The incorporation of PEG spacers has been shown to improve circulation time and reduce immunogenicity.
- Versatile Applications : Beyond ADCs, this compound can be utilized in various bioconjugation strategies, including vaccine development and targeted therapies.
- Safety Profile : Studies indicate that ADCs synthesized using this compound exhibit favorable safety profiles, with minimal off-target effects observed in preclinical models.
Q & A
Basic Research Questions
Q. How is endo-BCN-PEG8-acid synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis typically involves coupling the bicyclo[6.1.0]nonyne (BCN) group to an 8-unit PEG spacer terminated with a carboxylic acid. Characterization requires nuclear magnetic resonance (NMR) to confirm BCN-PEG8 linkage and acid functionality (e.g., -NMR for PEG chain integrity, -NMR for carboxylate identification). Mass spectrometry (MS) validates molecular weight, while HPLC ensures purity (>95%) . For reproducibility, protocols must detail reaction solvents (e.g., DMF), temperature, and purification steps (e.g., dialysis or size-exclusion chromatography) .
Q. What are the primary applications of this compound in biomolecular conjugation?
- Methodological Answer : The BCN group enables strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized biomolecules (e.g., proteins, oligonucleotides). The PEG spacer enhances solubility in aqueous buffers, critical for bio-conjugation under physiological conditions. To conjugate, activate the carboxylic acid with EDC/NHS, then react with amine-bearing molecules (e.g., antibodies). Reaction efficiency (typically 70–90%) should be quantified via UV-Vis (for NHS ester depletion) or SDS-PAGE .
Q. How do researchers ensure the stability of this compound during storage and experiments?
- Methodological Answer : Store lyophilized this compound at -20°C in moisture-free, dark conditions to prevent hydrolysis of the BCN group. For aqueous solutions, use pH 6–7 buffers (e.g., PBS) and avoid thiol-containing reagents. Monitor stability via periodic NMR or functional assays (e.g., loss of click reactivity over time) .
Advanced Research Questions
Q. How can reaction yields be optimized when conjugating this compound to hydrophobic biomolecules?
- Methodological Answer : Low yields often stem from poor solubility of hydrophobic targets. Strategies include:
- Solvent optimization : Use co-solvents (e.g., 10–20% DMSO in PBS) to solubilize hydrophobic peptides.
- PEG chain engineering : Substitute PEG8 with longer spacers (e.g., PEG12) to reduce steric hindrance .
- Activation control : Titrate EDC/NHS to avoid over-activation, which causes PEG precipitation. Validate via dynamic light scattering (DLS) for aggregation .
Q. What analytical methods resolve contradictions in reported reactivity rates of this compound across studies?
- Methodological Answer : Discrepancies may arise from differences in azide concentration, pH, or buffer ionic strength. Use kinetic assays (e.g., stopped-flow spectroscopy) to measure second-order rate constants () under standardized conditions. Compare against control reactions with shorter PEG spacers (e.g., PEG4) to isolate spacer-length effects . For statistical rigor, apply ANOVA to datasets from triplicate experiments .
Q. How does the PEG chain length (PEG8 vs. PEG12) impact the pharmacokinetics of endo-BCN conjugates in vivo?
- Methodological Answer : Conduct comparative studies using fluorescently labeled conjugates in animal models. PEG8’s shorter length may reduce renal clearance but increase non-specific tissue binding. Quantify plasma half-life via LC-MS/MS and biodistribution using fluorescence imaging. Normalize data to PEG12 controls and apply non-compartmental pharmacokinetic modeling .
Q. What strategies mitigate hydrolysis of the BCN group during long-term biological assays?
- Methodological Answer : Hydrolysis is pH- and temperature-dependent. For assays >24 hours:
- Use lower temperatures (4°C) and pH 6.5 buffers.
- Incorporate stabilizing agents (e.g., 1–5% glycerol) to protect the BCN moiety.
- Monitor hydrolysis via LC-MS detection of the diol byproduct .
Methodological Guidelines from Literature
- Experimental Reproducibility : Document reagent batches, solvent purity, and instrument calibration details to enable replication .
- Data Presentation : Use SI units, avoid redundant tables, and provide raw datasets as supplementary materials .
- Ethical Reporting : Disclose conflicts of interest and cite primary literature for compound characterization protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
